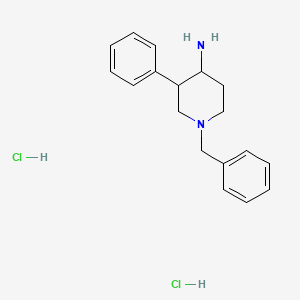

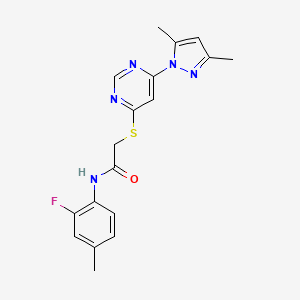

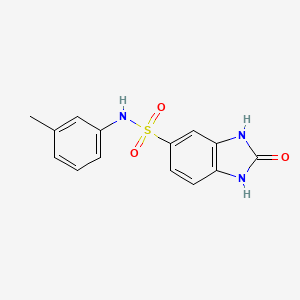

1-Benzyl-3-phenylpiperidin-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves the addition of TiCl4 and NEt3 to toluene, followed by the addition of 1-benzyl-4-methyl-3-ketone piperidine. The reaction is then carried out with a methylamine solution for 4 hours, followed by the addition of NaBH (OAC) 3 and glacial acetic acid .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-Benzyl-3-phenylpiperidin-4-amine;dihydrochloride .Scientific Research Applications

Medicinal Chemistry and Biological Activity

Research on compounds structurally related to 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride demonstrates significant antimicrobial and cytotoxic activities. For instance, derivatives of 1H-benzimidazole, which share a similar structural framework, have shown good antibacterial activity against various strains and notable cytotoxic activity in vitro (Noolvi et al., 2014). These findings suggest that related compounds, including 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride, could be explored for their potential as antibacterial and anticancer agents.

Synthetic Chemistry and Catalysis

In the realm of synthetic chemistry, the reactivity of tertiary alkylamines, including compounds similar to 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride, has been studied for their interactions with benzhydrylium ions. These studies offer insights into their kinetic behaviors and potential applications in catalysis and organic synthesis (Ammer et al., 2010). Understanding these interactions can lead to the development of new synthetic methodologies involving such compounds.

Organic Synthesis and Chemical Transformations

The structural modification and functionalization of piperidine derivatives have been explored for creating new organic molecules with potential applications in drug development and material science. Research on regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines showcases the versatility of piperidine derivatives in organic synthesis, pointing towards the utility of 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride in similar chemical transformations (Veselov et al., 2009).

Mechanism of Action

properties

IUPAC Name |

1-benzyl-3-phenylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTMVVXEKORDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)

![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)

![(3Ar,6aR)-2-phenylmethoxycarbonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2689605.png)

![3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689607.png)

![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2689609.png)